molecular formula C14H18BrN3O2 B6217002 tert-butyl N-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate CAS No. 2751602-75-0

tert-butyl N-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate

Cat. No.: B6217002
CAS No.: 2751602-75-0
M. Wt: 340.2
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Description

tert-butyl N-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromine-substituted imidazo[1,2-a]pyridine moiety, and a carbamate functional group. It is used in various chemical and biological research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor under acidic or basic conditions.

    Bromination: The imidazo[1,2-a]pyridine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Carbamate formation: The brominated imidazo[1,2-a]pyridine is reacted with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the imidazo[1,2-a]pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the imidazo[1,2-a]pyridine ring.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

  • Substituted imidazo[1,2-a]pyridine derivatives.
  • Amines and carbon dioxide from carbamate hydrolysis.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a pharmacophore in drug design and development.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
  • Used in the development of diagnostic tools and imaging agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate involves its interaction with specific molecular targets. The bromine-substituted imidazo[1,2-a]pyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The carbamate group may also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

  • tert-butyl N-[(1R)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate
  • tert-butyl N-[(1R)-1-{6-fluoroimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate
  • tert-butyl N-[(1R)-1-{6-iodoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate

Comparison:

  • The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) in the imidazo[1,2-a]pyridine ring can significantly influence the compound’s reactivity, biological activity, and physicochemical properties.
  • Bromine-substituted compounds like tert-butyl N-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate may exhibit unique reactivity patterns and biological interactions compared to their chloro, fluoro, or iodo counterparts.
  • The choice of halogen can affect the compound’s solubility, stability, and ability to penetrate biological membranes, thereby influencing its overall efficacy in various applications.

Properties

CAS No.

2751602-75-0

Molecular Formula

C14H18BrN3O2

Molecular Weight

340.2

Purity

95

Origin of Product

United States

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